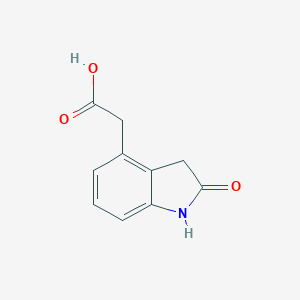

2-(2-Oxoindolin-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

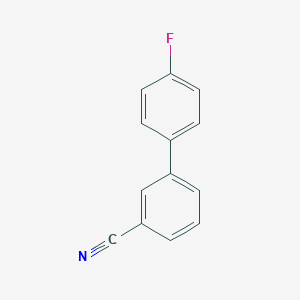

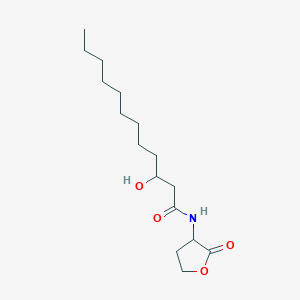

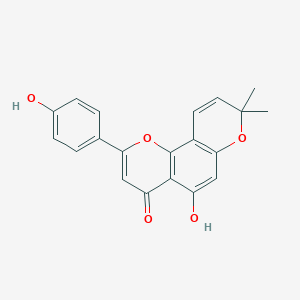

“2-(2-Oxoindolin-4-yl)acetic acid” is a compound that falls under the category of 2-oxindole derivatives . The 2-oxindole scaffold is found in many important synthetic drug molecules and has shown clinical and biological applications .

Synthesis Analysis

The synthesis of 2-oxindole derivatives, including “this compound”, often involves reactions with various electrophiles, nucleophiles, and dipolarophiles . For instance, a three-component reaction between pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones has been reported . Another example is the reaction of o-aminophenol or 2-aminoethanol with dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines .Molecular Structure Analysis

The molecular formula of “this compound” is C10H9NO3 . Its crystal structure has been described as monoclinic, with specific parameters .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives can be quite diverse. For instance, an acid-promoted three-component reaction of o-aminophenol or 2-aminoethanol with dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.38g/cm3 and a boiling point of 447.6ºC at 760 mmHg .Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-(2-Oxoindolin-4-yl)acetic acid” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives, including “2-(2-Oxoindolin-4-yl)acetic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications . Therefore, future research could focus on further exploring the therapeutic potential of “this compound” and its derivatives.

properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-6(4-10(13)14)2-1-3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRIVXOWYWNENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559469 |

Source

|

| Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122570-32-5 |

Source

|

| Record name | (2-Oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)